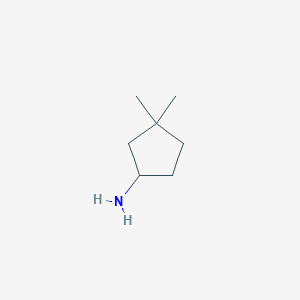

3,3-Dimethylcyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N It is a cycloalkylamine, characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an amine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylcyclopentan-1-amine can be achieved through several methods. One common approach involves the reduction of 3,3-Dimethylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the reductive amination of 3,3-Dimethylcyclopentanone with ammonia or an amine in the presence of a reducing agent like hydrogen gas and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Imines, nitriles, and other oxidized derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H15N

- SMILES : CC1(CCC(C1)N)C

- InChIKey : LSRWLFSMCCKSJA-UHFFFAOYSA-N

The compound features a cyclopentane ring with two methyl groups and an amine functional group, contributing to its reactivity and potential applications.

Medicinal Chemistry Applications

3,3-Dimethylcyclopentan-1-amine has shown promise in the development of pharmaceutical compounds. Its structure allows it to act as a building block for synthesizing various biologically active molecules.

Case Study: Synthesis of Heterocycles

A study highlighted the use of cycloalkylamines, including this compound, in the synthesis of nitrogen-containing heterocycles. The methodology involved ring-opening reactions that facilitate the formation of complex structures with potential pharmacological activity. The research demonstrated good yields and high regioselectivity in the synthesis process .

Materials Science Applications

The compound's properties make it suitable for applications in materials science, particularly in polymer chemistry.

Polymerization Studies

Research indicates that this compound can be used as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Additionally, it may serve as a curing agent or cross-linker in epoxy resins, improving the material's overall performance .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized for various transformations due to its nucleophilic nature.

Reactions Involving this compound

- Nucleophilic Substitution Reactions : The amine can participate in nucleophilic substitution reactions with electrophiles to form new carbon-nitrogen bonds.

- Catalytic Processes : Its derivatives have been explored in catalytic processes for the synthesis of complex organic molecules .

Mecanismo De Acción

The mechanism of action of 3,3-Dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The cyclopentane ring provides structural rigidity, affecting the compound’s overall conformation and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentylamine: Lacks the methyl groups at the 3-position, resulting in different steric and electronic properties.

3-Methylcyclopentan-1-amine: Contains only one methyl group, leading to variations in reactivity and applications.

N-Methylcyclopentylamine: The methyl group is attached to the nitrogen atom, altering its chemical behavior and biological activity.

Uniqueness

3,3-Dimethylcyclopentan-1-amine is unique due to the presence of two methyl groups at the 3-position, which significantly influences its steric hindrance and electronic distribution. This structural feature can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3,3-Dimethylcyclopentan-1-amine, a cyclic amine compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Chemical Formula : C7H15N

- Molecular Weight : 113.20 g/mol

- Structure : The compound features a cyclopentane ring with two methyl groups attached to the same carbon atom (C3).

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Actions

Research indicates that this compound may interact with various biological targets, including:

- Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter systems, which could influence mood and cognitive functions.

- Enzymatic Inhibition : Some studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may modulate receptor activity through conformational changes induced by binding.

- Potential interactions with metabolic enzymes could alter substrate availability and downstream signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Relevant Studies

Toxicological Profile

While the pharmacological potential is promising, it is essential to consider the safety profile of this compound:

- Toxicity : Limited data suggests that high concentrations may exhibit irritant properties; further toxicological evaluations are necessary.

- Safety Measures : Handling precautions should be observed due to its classification as a flammable and corrosive substance.

Propiedades

IUPAC Name |

3,3-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWLFSMCCKSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.